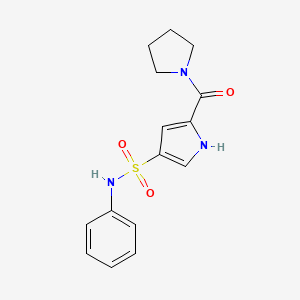
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide, also known as NPS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPS belongs to the class of sulfonamide compounds and has a molecular weight of 408.5 g/mol. In
作用機序
The mechanism of action of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has also been found to inhibit the activity of the protein kinase C pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been found to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide in lab experiments is its potential therapeutic applications. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one limitation of using N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. One area of interest is the development of new drugs based on the structure of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. Researchers are exploring the use of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide derivatives with improved solubility and potency for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. Researchers are working to understand the molecular pathways involved in the anti-cancer and anti-inflammatory effects of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. Finally, researchers are exploring the use of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide in combination with other drugs for the treatment of cancer and inflammatory diseases.
合成法
The synthesis of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide involves the reaction of pyrrole-3-sulfonamide with N-phenylpyrrolidine-1-carboxamide. The reaction is catalyzed by a base such as triethylamine in the presence of a solvent like dichloromethane. The resulting compound is then purified by column chromatography to obtain N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide.
科学的研究の応用
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
特性
IUPAC Name |
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15(18-8-4-5-9-18)14-10-13(11-16-14)22(20,21)17-12-6-2-1-3-7-12/h1-3,6-7,10-11,16-17H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJDCCIBRJBVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)

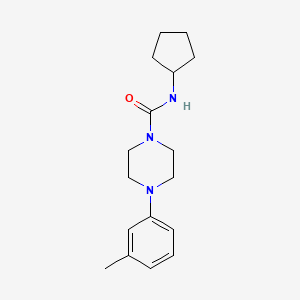
![2-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide](/img/structure/B7519440.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B7519449.png)
![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
![methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate](/img/structure/B7519463.png)
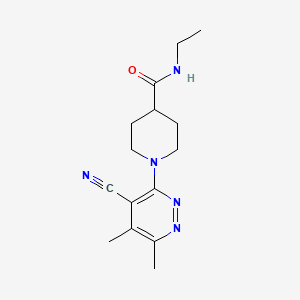
![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)
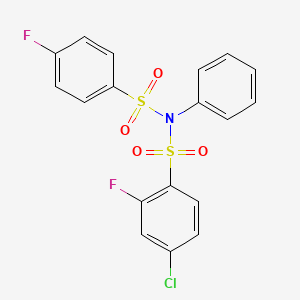
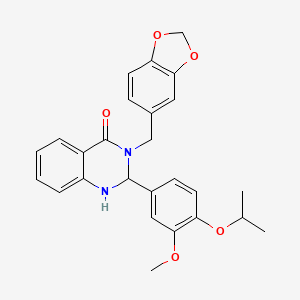
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)